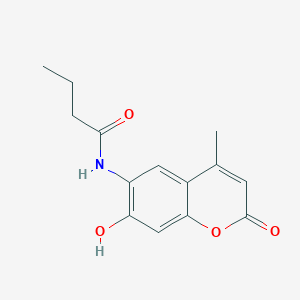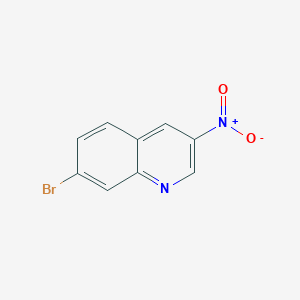![molecular formula C12H18N2O4 B11859128 Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₂H₁₈N₂O₄ This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a cyclic anhydride under controlled conditions.
Esterification: The resulting spiro compound is then subjected to esterification using methanol in the presence of an acid catalyst to form the methyl ester derivative.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
Uniqueness
Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylate is unique due to its specific spiro structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18N2O4 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-3-14-10(16)12(13-11(14)17)6-4-8(5-7-12)9(15)18-2/h8H,3-7H2,1-2H3,(H,13,17) |
Clave InChI |
YQQGZMLMVNDDHM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2(CCC(CC2)C(=O)OC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)




![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)

![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
